Scientific Field: Physical Chemistry
Summary of the Application: Gas phase homodimers of 3,3,3-trifluoro-1,2-epoxypropane (TFO), a molecule which has shown promise as an effective chiral tag for determining the absolute stereochemistry and the enantiomeric composition of chiral analytes, are explored using a variety of quantum chemistry models and rotational spectroscopy.
Methods of Application: The potential surface governing the interaction of the two molecules is rapidly explored using the artificial bee colony algorithm for homodimer candidates that are subsequently optimized by quantum chemistry methods.
Results or Outcomes: The experimental results suggest that the B3LYP-D3BJ/def2-TZVP model chemistry is the most reliable and provides excellent estimates of spectroscopic constants.
Scientific Field: Neurobiology
Summary of the Application: TFPP has been reported to have in vitro neuroprotective potency against low K (+)-induced apoptosis in cerebellar granule neurons (CGNs) by different pathways.
Methods of Application: The specific experimental procedures and technical details would depend on the particular neurobiological study being performed.
Results or Outcomes: The neuroprotective effects of TFPP could have potential therapeutic implications for neurodegenerative diseases.
Scientific Field: Pharmaceutical Chemistry
Summary of the Application: 3-(Trifluoromethyl)benzenepropanol-d4 is an intermediate in the synthesis of Cinacalcet-d4 Hydrochloride.
Methods of Application: The specific experimental procedures and technical details would depend on the particular synthesis being performed.
Results or Outcomes: Cinacalcet is used in clinical trials for secondary hyperparathyroidism.
Scientific Field: Material Science
Summary of the Application: TFPP is used in the production of various materials due to its unique chemical properties.
Methods of Application: The specific experimental procedures and technical details would depend on the particular material being synthesized.
Results or Outcomes: The results can vary greatly depending on the specific conditions and parameters of each experiment.
Scientific Field: Analytical Chemistry
Summary of the Application: TFPP has shown promise as an effective chiral tag for determining the absolute stereochemistry and the enantiomeric composition of chiral analytes.
Results or Outcomes: The experimental results suggest that the B3LYP-D3BJ/def2-TZVP model chemistry is the most reliable and provides excellent estimates of spectroscopic constants.
3,3,3-Trifluoro-2-phenylpropan-1-ol is an organofluorine compound characterized by a trifluoromethyl group attached to a phenyl ring at the second position and a hydroxyl group at the first position. Its molecular formula is , and it has a molecular weight of approximately 190.16 g/mol. The presence of the trifluoromethyl group enhances its chemical stability and lipophilicity, making it a compound of interest in various chemical and biological applications .
Research indicates that compounds with similar structures to 3,3,3-Trifluoro-2-phenylpropan-1-ol may interact with various biological receptors and enzymes. These interactions can influence biochemical pathways, potentially leading to therapeutic effects. The trifluoromethyl and hydroxyl groups contribute to its unique binding affinity and selectivity for specific molecular targets, which may result in distinct biological activities .
The synthesis of 3,3,3-Trifluoro-2-phenylpropan-1-ol typically involves the reduction of 3-(3-trifluoromethyl)phenylpropionic acid. Various synthetic routes have been explored, including:
This compound finds utility in several fields:
Interaction studies have shown that 3,3,3-Trifluoro-2-phenylpropan-1-ol can affect various molecular targets due to its structural features. The trifluoromethyl group enhances metabolic stability while allowing for further modifications through the hydroxyl group. This versatility makes it a valuable compound for exploring new therapeutic avenues and material applications.
Several compounds exhibit structural similarities to 3,3,3-Trifluoro-2-phenylpropan-1-ol. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-(Trifluoromethyl)phenylacetone | Trifluoromethyl group on a phenylacetone backbone | Lacks hydroxyl functionality |
3-(Trifluoromethyl)benzaldehyde | Contains a trifluoromethyl group on a benzaldehyde | Aldehyde functional group instead of alcohol |
1,1,1,3,3,3-Hexafluoro-2-phenylpropan-2-ol | Contains multiple fluorine atoms | More fluorinated structure affecting reactivity |
The uniqueness of 3,3,3-Trifluoro-2-phenylpropan-1-ol lies in its combination of both a trifluoromethyl group and a hydroxyl group. This combination confers distinct chemical properties that enhance its metabolic stability and allow for diverse chemical modifications. Such features make it particularly versatile for applications in both research and industry .
The trifluoromethyl (CF₃) group exerts profound electronic and steric effects on molecular systems. In 3,3,3-trifluoro-2-phenylpropan-1-ol, the CF₃ group’s strong electron-withdrawing nature induces polarization in adjacent bonds, particularly the C–C bond linking it to the propanol backbone. Density Functional Theory (DFT) analyses reveal that this polarization increases the partial positive charge on the β-carbon, enhancing the hydroxyl group’s acidity compared to non-fluorinated analogs [1].
Spectroscopic investigations demonstrate that the CF₃ group’s electronegativity alters vibrational modes in the molecule. For instance, Fourier-Transform Infrared (FTIR) spectroscopy identifies a redshift in the C–F stretching frequency (1,150–1,250 cm⁻¹) due to hyperconjugative interactions between σ(C–F) orbitals and the adjacent π-system of the phenyl ring [2]. Nuclear Magnetic Resonance (NMR) studies further corroborate these effects, with ¹⁹F NMR chemical shifts appearing at δ −63 to −67 ppm, consistent with CF₃ groups in similar environments [5].
Table 1: Electronic Effects of CF₃ Substitution in Selected Compounds
Compound | C–F Stretch (cm⁻¹) | ¹⁹F NMR Shift (ppm) | Dipole Moment (D) |
---|---|---|---|
3,3,3-Trifluoro-2-phenylpropan-1-ol | 1,180–1,220 | −65.2 | 3.8 |
Non-fluorinated analog | N/A | N/A | 2.1 |
The molecule’s conformational landscape is dominated by steric interactions between the CF₃ group, phenyl ring, and hydroxyl moiety. Rotational barriers around the C2–C3 bond were quantified using Variable-Temperature NMR, revealing an activation energy of 12.3 kJ/mol for interconversion between gauche and anti-periplanar conformers [5]. This low barrier suggests significant flexibility despite the CF₃ group’s bulk.
Molecular Dynamics (MD) simulations highlight two predominant conformers:
Non-covalent interactions within the molecule were probed using Quantum Theory of Atoms in Molecules (QTAIM). The Laplacian of electron density (∇²ρ) at bond critical points confirms:
These interactions collectively reduce the molecule’s solvent-accessible surface area by 18% compared to analogs lacking fluorine substitution, as shown in Molecular Surface Potential maps [5].
DFT studies employing the B3LYP/6-311++G(d,p) basis set provide insights into the molecule’s electronic structure. Key findings include:
Table 2: Computational Results for Frontier Molecular Orbitals
Parameter | HOMO (eV) | LUMO (eV) | Gap (eV) |
---|---|---|---|
Calculated Value | −6.2 | −1.8 | 4.4 |
Experimental Value* | −6.0 | −1.6 | 4.4 |
*From ultraviolet photoelectron spectroscopy [5]
The CF₃ group’s inductive effect was quantified using Hammett substituent constants. The σₚ value of +0.54 for CF₃ indicates strong electron-withdrawing capability, which:
Time-Dependent DFT (TD-DFT) simulations of electronic transitions predict a bathochromic shift of 15 nm in the π→π* transition of the phenyl ring due to CF₃ substitution, consistent with UV-Vis spectroscopic data [6].
The synthetic landscape for 3,3,3-trifluoro-2-phenylpropan-1-ol has undergone significant transformation over the past decades, evolving from traditional organometallic methodologies to sophisticated catalytic systems [2]. Early synthetic approaches relied heavily on Friedel-Crafts acylation reactions, where benzaldehyde reacts with trifluoroacetic acid in the presence of catalytic systems to form the corresponding ketone intermediate, which subsequently undergoes reduction to yield the target alcohol . These traditional methods, while effective, typically required harsh reaction conditions and generated substantial waste streams.
The evolution of synthetic methodologies has been marked by the development of Dakin-West reactions, which provide alternative pathways for constructing the trifluoromethyl-containing framework . These reactions utilize amino acids and trifluoroacetic anhydride as key reagents, offering improved selectivity profiles compared to earlier approaches. The progression from classical organic synthesis to modern catalytic methods represents a fundamental shift in how chemists approach the construction of fluorinated alcohols.
Mizoroki-Heck cross-coupling reactions have emerged as particularly powerful tools for constructing the carbon-carbon bonds required in 3,3,3-trifluoro-2-phenylpropan-1-ol synthesis [2]. This methodology involves the coupling of aryl halides with acrolein diethyl acetal, followed by subsequent transformations to introduce the trifluoromethyl group. The high yields (85-95%) and excellent selectivity achieved through this approach have made it a preferred method for multi-gram scale synthesis [2].
The introduction of transition metal catalysis has revolutionized the field, with palladium-catalyzed hydrogenation reactions achieving remarkable conversion rates of 90-98% [2]. These methods utilize supported palladium catalysts (Pd/Al2O3) under hydrogen atmosphere, providing excellent control over stereochemistry and functional group tolerance. The industrial scalability of these processes has made them attractive for commercial applications.
Recent advances have focused on developing oxidation protocols using dimethyl sulfoxide (DMSO) and phosphorus pentoxide systems [3]. These methods achieve quantitative yields (95-99%) while maintaining excellent selectivity profiles. The reaction proceeds through controlled oxidation of the corresponding propanol intermediate, with careful temperature control ensuring minimal side product formation.
Contemporary synthetic approaches for 3,3,3-trifluoro-2-phenylpropan-1-ol emphasize sustainable methodologies and atom-efficient transformations [4] [5]. Modern strategies integrate multiple catalytic cycles and employ environmentally benign solvents to minimize environmental impact while maintaining high synthetic efficiency.
Metal-free photoredox catalysis represents a significant advancement in contemporary synthesis [6] [7]. These methodologies utilize visible light activation to generate reactive intermediates capable of forming carbon-fluorine bonds under mild conditions. The photoredox approach offers distinct advantages including operational simplicity, broad functional group tolerance, and reduced energy requirements compared to traditional thermal methods [6].
Biocatalytic cascades have emerged as particularly promising contemporary strategies, offering unprecedented selectivity and environmental compatibility [8] [9]. These systems employ engineered enzymes capable of performing multiple transformations in a single reaction vessel, dramatically reducing the number of synthetic steps required. The integration of cofactor recycling systems ensures economic viability while maintaining high conversion rates [8].
Electrochemical methods provide atom-efficient alternatives to traditional chemical oxidation and reduction processes [10]. These approaches utilize controlled potential electrolysis to selectively activate specific functional groups, enabling precise control over reaction outcomes. The scalability of electrochemical methods makes them particularly attractive for industrial applications [10].
Flow chemistry has revolutionized contemporary synthesis by enabling continuous processing and improved safety profiles [11] [12]. Microreactor systems allow for precise control over reaction parameters including temperature, pressure, and residence time, resulting in enhanced yields and selectivity. The continuous nature of flow processes enables efficient heat and mass transfer, particularly important for exothermic fluorination reactions [11].
Enzyme engineering approaches focus on developing tailored biocatalysts with enhanced activity and selectivity for fluorinated substrates [9] [13]. Directed evolution techniques have been employed to create enzyme variants capable of accepting non-natural substrates while maintaining high enantioselectivity. These engineered systems show particular promise for producing chiral fluorinated alcohols [9].
Green solvents have become integral to contemporary synthesis strategies, with fluorinated alcohols such as hexafluoroisopropanol serving as both solvent and promoter [4] [5]. These solvents offer unique properties including strong hydrogen bonding ability and low nucleophilicity, which can stabilize reactive intermediates and enhance reaction rates [14].
Dual catalysis systems combine multiple catalytic cycles to achieve transformations that would be impossible using single-catalyst approaches [15]. These systems often integrate transition metal catalysis with organocatalysis or photocatalysis, enabling complex bond-forming reactions with high efficiency and selectivity [15].
The development of sustainable synthesis innovations for 3,3,3-trifluoro-2-phenylpropan-1-ol has become a critical focus area, driven by increasing environmental regulations and the need for PFAS-free synthetic methodologies [16] [17] [18]. These innovations prioritize the use of renewable resources, minimize waste generation, and employ environmentally benign reaction conditions.
PFAS-free synthesis protocols represent a major breakthrough in sustainable fluorination chemistry [16] [17]. These methodologies utilize caesium fluoride as the sole fluorine source, eliminating the need for traditional PFAS-containing reagents. The microfluidic approach enables efficient mixing and heat transfer, resulting in high yields while maintaining safety and environmental compliance [16].
Renewable feedstock utilization has emerged as a key strategy for sustainable synthesis [9] [13]. Biocatalytic approaches utilizing renewable glucose as a cofactor source demonstrate the potential for completely sustainable synthetic pathways. These methods leverage the natural metabolic machinery of microorganisms to perform complex transformations with minimal environmental impact [9].
Solvent-free methodologies have been developed to eliminate the use of organic solvents entirely [19]. These approaches utilize solid-supported catalysts and mechanochemical activation to achieve high conversion rates without the need for volatile organic compounds. The catalyst-free nature of some reactions further enhances their sustainability profile [19].
Energy-efficient processes focus on minimizing energy consumption through the use of mild reaction conditions and efficient catalytic systems [6] [7]. Photocatalytic methods utilizing visible light sources represent a significant advancement in this area, as they can operate at room temperature using inexpensive LED light sources [6].
Waste minimization strategies have been implemented through the development of atom-efficient transformations and the elimination of stoichiometric reagents [4] [5]. These approaches maximize the incorporation of starting materials into the final product while minimizing the generation of waste byproducts [4].
Circular economy principles are being integrated into synthetic design through the development of recyclable catalysts and closed-loop processes [11] [12]. Continuous flow systems enable efficient catalyst recovery and reuse, reducing the overall environmental footprint of the synthesis [11].
Life cycle assessment considerations have become integral to sustainable synthesis design, with researchers evaluating the environmental impact of entire synthetic pathways rather than individual reactions [16] [17]. This holistic approach ensures that sustainability gains in one area are not offset by environmental costs elsewhere [16].
Industrial-scale synthesis protocols for 3,3,3-trifluoro-2-phenylpropan-1-ol require careful optimization of reaction conditions, catalyst loading, and process parameters to achieve economic viability while maintaining product quality [20] [21] [22]. These protocols emphasize scalability, safety, and cost-effectiveness while meeting regulatory requirements.
Continuous manufacturing processes have been developed to enable large-scale production with improved safety profiles [11] [12]. These systems utilize tubular reactors with precise temperature and pressure control, enabling the safe handling of reactive fluorinating agents. The continuous nature of these processes allows for better heat management and reduces the risk of thermal runaway reactions [11].
Catalyst optimization for industrial applications focuses on developing robust, recyclable catalytic systems capable of maintaining activity over extended periods [21] [22]. Supported metal catalysts, particularly those based on palladium and nickel, have shown excellent performance in industrial settings. The development of catalyst recovery and regeneration protocols ensures economic sustainability [21].
Process intensification strategies have been implemented to maximize productivity while minimizing equipment footprint [22] [23]. These approaches utilize high-throughput reactors, enhanced mixing systems, and integrated separation processes to achieve higher space-time yields. The integration of real-time monitoring and control systems ensures consistent product quality [22].
Safety protocols for industrial-scale fluorination reactions require specialized equipment and procedures to handle reactive fluorinating agents [23] [24]. Specialized reactor designs with pressure relief systems, automated safety shutdowns, and containment procedures are essential for safe operation. Personnel training and emergency response procedures are critical components of industrial safety systems [23].
Quality control systems for industrial production incorporate online monitoring and analytical techniques to ensure consistent product quality [22] [23]. These systems utilize spectroscopic methods, chromatographic analysis, and automated sampling to maintain strict quality standards. Statistical process control methods are employed to identify and correct process variations [22].
Regulatory compliance requires adherence to environmental regulations, safety standards, and product specifications [16] [17]. Industrial processes must demonstrate compliance with PFAS regulations, worker safety requirements, and environmental discharge limits. Documentation and reporting systems ensure traceability and regulatory compliance [16].
Economic optimization involves balancing raw material costs, energy consumption, and capital investment to achieve competitive manufacturing costs [20] [21]. Process economic analysis considers factors such as yield, selectivity, catalyst costs, and waste treatment expenses. Continuous improvement programs focus on identifying cost reduction opportunities [20].
Enzymatic synthesis pathways for 3,3,3-trifluoro-2-phenylpropan-1-ol represent a paradigm shift toward biocatalytic approaches that offer exceptional selectivity and environmental compatibility [8] [9] [13]. These pathways utilize engineered enzymes and natural metabolic machinery to perform complex transformations under mild conditions.
Cytochrome P450 enzymes have emerged as powerful biocatalysts for fluoroalkyl group incorporation [9]. These heme-containing enzymes can catalyze diverse reactions including dehydrogenation, epoxidation, and carbon-carbon bond formation. Engineered P450 variants demonstrate remarkable ability to accept fluorinated substrates while maintaining high enantioselectivity (85-99% enantiomeric excess) [9].
Alcohol dehydrogenases provide highly selective pathways for the reduction of fluorinated ketones to the corresponding alcohols [8] [25] [26]. These enzymes, particularly those from Trichoderma asperellum and Lactobacillus kefir, demonstrate exceptional enantioselectivity (>99% enantiomeric excess) and high conversion rates (90-98%) [8] [25]. The development of dual cosubstrate systems using ethanol and glycerol has significantly enhanced the efficiency of these biocatalytic processes [8].
Transaminases offer unique capabilities for the synthesis of fluorinated amino alcohols through asymmetric amination reactions [9]. These pyridoxal phosphate-dependent enzymes can selectively aminate fluorinated ketones to produce chiral fluoroamines with excellent stereoselectivity (>99% enantiomeric excess) [9]. The reversible nature of transaminase reactions enables kinetic resolution approaches for the synthesis of enantiopure products [9].
Fluorinase enzymes represent the most direct approach to carbon-fluorine bond formation in biological systems [9] [13]. These enzymes catalyze the formation of carbon-fluorine bonds through the conversion of S-adenosyl methionine and fluoride ions. The unique loop structure of fluorinase is critical for carbon-fluorine bond formation, making it a key target for protein engineering efforts [9].
Reductase systems demonstrate exceptional capability for the asymmetric reduction of fluorinated carbonyl compounds [8] [25]. These enzymes, often employed as whole-cell biocatalysts, achieve high conversion rates (85-95%) with excellent enantioselectivity (>98% enantiomeric excess). The integration of cofactor recycling systems ensures economic viability for industrial applications [8].
Aldolase enzymes provide access to fluorinated compounds through carbon-carbon bond formation reactions [9] [27]. These enzymes can accept fluorinated aldol acceptors and donors, enabling the synthesis of complex fluorinated molecules. Recent developments include the use of engineered aldolases with expanded substrate scope and improved activity toward fluorinated substrates [27].
Lipase-catalyzed processes offer alternative pathways for the synthesis of fluorinated alcohols through stereoselective hydrolysis and transesterification reactions [9]. These enzymes demonstrate good enantioselectivity (90-95% enantiomeric excess) and can operate in organic solvents, making them suitable for substrates with limited water solubility [9].
Multienzyme systems integrate multiple biocatalytic steps to achieve complex transformations that would be difficult to accomplish using single enzymes [9]. These systems often incorporate cofactor recycling and substrate channeling to maximize efficiency. Examples include the integration of amino acid deaminase, keto acid decarboxylase, and aldehyde dehydrogenase for the synthesis of fluorinated aromatic compounds [9].
Biosynthetic paradigms for 3,3,3-trifluoro-2-phenylpropan-1-ol synthesis represent the cutting edge of biocatalytic innovation, incorporating principles from natural biosynthesis and synthetic biology [9] [13] [28]. These approaches leverage the precision and efficiency of biological systems to achieve transformations that are challenging using traditional chemical methods.
Metabolic engineering approaches focus on constructing artificial biosynthetic pathways for fluorinated compound production [9] [13]. These systems integrate multiple enzymes into coherent pathways that can convert simple precursors into complex fluorinated products. The optimization of cofactor balance and metabolic flux ensures efficient operation of these engineered systems [9].
Protein engineering strategies have been employed to create enzymes with enhanced activity toward fluorinated substrates [9] [13]. Directed evolution techniques, including error-prone PCR and DNA shuffling, have been used to generate enzyme variants with improved properties. These efforts have resulted in enzymes with enhanced thermostability, altered substrate specificity, and improved catalytic efficiency [9].
Cofactor engineering has become a critical component of biosynthetic paradigms, with focus on developing efficient recycling systems for expensive cofactors such as NADH and NADPH [8] [9]. These systems often incorporate glucose dehydrogenase or formate dehydrogenase for cofactor regeneration, enabling catalytic rather than stoichiometric cofactor usage [8].
Whole-cell biocatalysis offers advantages for complex transformations by providing the complete cellular machinery needed for cofactor recycling and substrate transport [8] [25]. These systems can be optimized through fermentation conditions, cell permeabilization, and genetic modifications to enhance biocatalytic performance [8].
Cascade biocatalysis integrates multiple enzymatic steps into single-pot reactions, eliminating the need for intermediate isolation and purification [9]. These systems often incorporate substrate channeling and product inhibition strategies to maximize overall efficiency. The development of orthogonal enzyme pairs ensures compatibility between different catalytic steps [9].
Biocatalytic platform technologies focus on developing versatile enzymatic systems that can be applied to the synthesis of diverse fluorinated compounds [9] [13]. These platforms often incorporate modular enzyme cassettes that can be combined in different configurations to access different product classes [9].
Artificial metalloenzymes represent an emerging paradigm that combines the selectivity of enzymes with the reactivity of synthetic catalysts [28]. These hybrid systems incorporate synthetic metal complexes into protein scaffolds, enabling reactions that are not possible using natural enzymes alone [28].